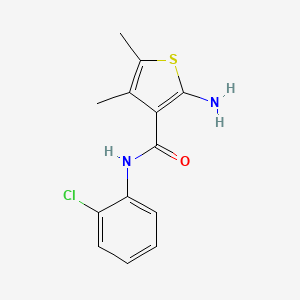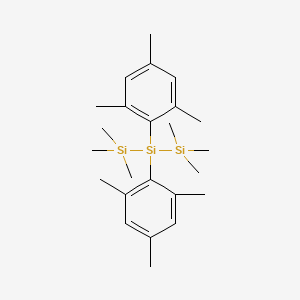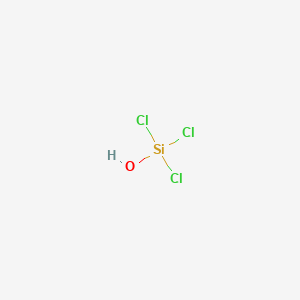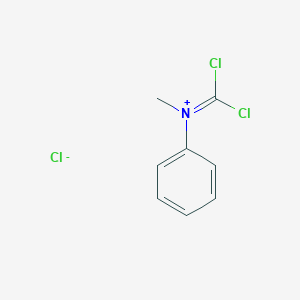
beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl: is a glucosiduronic acid derivative This compound is characterized by the presence of a beta-D-glucopyranosiduronic acid moiety linked to a 2-methoxy-1-methylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl typically involves the glycosylation of glucuronic acid derivatives with 2-methoxy-1-methylethyl alcohol. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucopyranose derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various glucopyranosiduronic acid derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
作用机制
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules .
相似化合物的比较
Similar Compounds
Beta-D-Glucosiduronic acid: A glucosiduronic acid derivative with similar structural properties.
2-Methoxyestrone 3-O-beta-D-glucuronide: A steroid glucosiduronic acid with a methoxy group at position 2
Uniqueness
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl is unique due to its specific combination of a glucopyranosiduronic acid moiety and a 2-methoxy-1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
85684-23-7 |
|---|---|
分子式 |
C10H18O8 |
分子量 |
266.24 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methoxypropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H18O8/c1-4(3-16-2)17-10-7(13)5(11)6(12)8(18-10)9(14)15/h4-8,10-13H,3H2,1-2H3,(H,14,15)/t4?,5-,6-,7+,8-,10+/m0/s1 |
InChI 键 |
WNWJVTRWDODSSV-FUVYWUSZSA-N |
手性 SMILES |
CC(COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
规范 SMILES |
CC(COC)OC1C(C(C(C(O1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
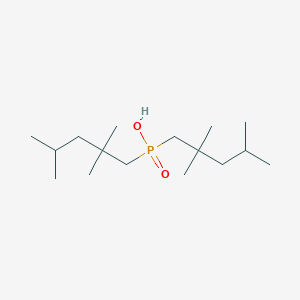
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
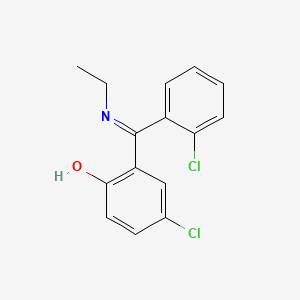
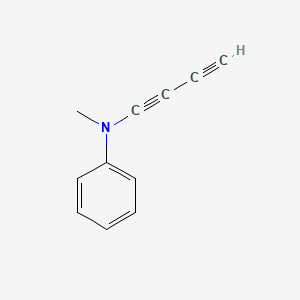

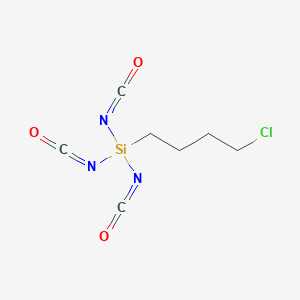

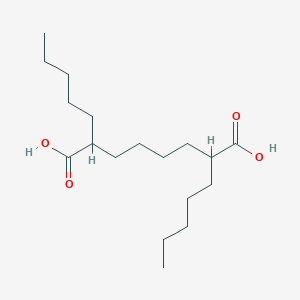
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
